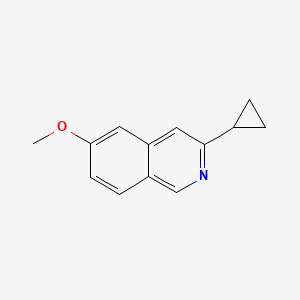

3-Cyclopropyl-6-methoxyisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyclopropyl-6-methoxyisoquinoline (CAS: 918662-32-5) is an isoquinoline derivative characterized by a methoxy group at position 6 and a cyclopropyl substituent at position 3 of the isoquinoline core. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol . The compound has 0 hydrogen-bond (H-bond) donors and 2 H-bond acceptors, which influence its solubility and intermolecular interactions. The InChIKey (BJXRGRFVAKXJAF-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, making it distinct in pharmacological and synthetic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-methoxyisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of substituted or unsubstituted 3-methoxy-1 halogenated or trifluoro sulfonyl oxy isoquinoline can be used as a starting material . The reaction conditions typically involve the use of suitable catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-methoxyisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.

Scientific Research Applications

3-Cyclopropyl-6-methoxyisoquinoline has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues within the Isoquinoline Family

Isoquinoline derivatives often differ in substituent type and position, significantly altering their physicochemical and biological properties. Below is a comparative analysis:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Structural Features |

|---|---|---|---|---|---|---|

| 3-Cyclopropyl-6-methoxyisoquinoline | 3-cyclopropyl, 6-methoxy | C₁₃H₁₃NO | 199.25 | 0 | 2 | Rigid cyclopropyl, electron-donating methoxy |

| 3-(1,1-Dimethylethyl)-1,2,3,4-tetrahydro-4-phenylisoquinoline | 3-tert-butyl, 4-phenyl | C₂₀H₂₃N | 277.41 | 0 | 1 | Bulky tert-butyl, tetrahydro backbone |

| 3-(1-Cyclohexen-1-yl)isoquinoline | 3-cyclohexenyl | C₁₅H₁₅N | 209.29 | 0 | 1 | Flexible cyclohexenyl, unsaturated ring |

Key Observations:

- Substituent Size and Rigidity : The cyclopropyl group in the target compound provides steric hindrance without excessive bulk, unlike the tert-butyl group in the tetrahydro-4-phenyl derivative . This may enhance metabolic stability in drug design.

- Hydrogen-Bonding Capacity: With 2 H-bond acceptors, the target compound exhibits higher polarity than analogues like 3-(1-cyclohexen-1-yl)isoquinoline, which has only 1 acceptor. This could improve aqueous solubility .

Non-Isoquinoline Derivatives with Similar Functional Groups

The compound 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (CAS: 2666932-55-2) shares a methoxy group and cyclic substituents but features a cyclohexanone core instead of isoquinoline .

| Property | This compound | 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one |

|---|---|---|

| Core Structure | Isoquinoline (aromatic heterocycle) | Cyclohexanone (ketone-containing alicyclic) |

| Key Substituents | Cyclopropyl, methoxy | Isopropylamino, methoxyphenyl |

| Pharmacological Role | Potential kinase inhibitor | Analgesic or psychotropic candidate (e.g., ketamine analogues) |

Key Differences:

- Aromatic vs. Alicyclic Core: The isoquinoline core enables π-π stacking in biological targets, whereas the cyclohexanone core may favor conformational flexibility and hydrogen bonding via its ketone group .

- Functional Groups: The isopropylamino group in the cyclohexanone derivative introduces basicity and H-bond donor capacity, absent in the target compound.

Biological Activity

3-Cyclopropyl-6-methoxyisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13N

- CAS Number : 918662-32-5

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors. Notably, it has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications for treating diseases where these enzymes play a critical role. For example, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development .

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary findings suggest that:

- Enzyme Interaction : The compound may bind to active sites of target enzymes, leading to inhibition of their activity. This is particularly relevant in the context of infectious diseases where enzyme inhibition can disrupt pathogen metabolism .

- Cellular Pathway Modulation : There is evidence that the compound may influence cellular signaling pathways, potentially affecting inflammation and immune responses.

Antimicrobial Studies

A series of studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. In vitro tests revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Studies

In a study focusing on DHODH inhibition, this compound was found to exhibit competitive inhibition with an IC50 value of approximately 150 nM. This suggests strong potential for further development as an antimalarial drug.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research and development in medicinal chemistry. Its antimicrobial properties and potential as an enzyme inhibitor highlight its significance as a lead compound for further exploration.

Future studies should focus on:

- In Vivo Testing : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand the interaction between the compound and its biological targets.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's efficacy and selectivity through structural modifications.

Properties

CAS No. |

918662-32-5 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-cyclopropyl-6-methoxyisoquinoline |

InChI |

InChI=1S/C13H13NO/c1-15-12-5-4-10-8-14-13(9-2-3-9)7-11(10)6-12/h4-9H,2-3H2,1H3 |

InChI Key |

BJXRGRFVAKXJAF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=NC=C2C=C1)C3CC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.